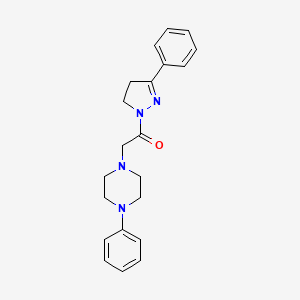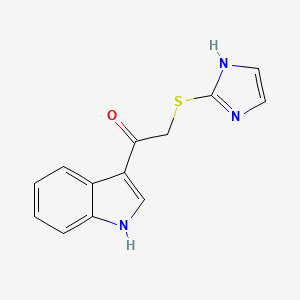![molecular formula C19H16N4OS B7629168 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study.
Mécanisme D'action
The mechanism of action of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is not yet fully understood. However, preliminary studies have shown that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition may lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole are still being studied. However, preliminary studies have shown that this compound may have a range of effects on the body, including anti-inflammatory and antioxidant properties. These properties may make this compound a potential treatment for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole in lab experiments is its unique structure, which may make it a useful tool for studying certain biological processes. Additionally, this compound has been shown to have potential as a drug candidate, which may make it a useful tool for drug discovery. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for the study of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole. One potential direction is to further study its potential as an anticancer agent and to explore its effectiveness in treating other diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research could focus on developing new and more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole is a complex process that involves several steps. The first step involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole.
Applications De Recherche Scientifique
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been shown to have potential as an anticancer agent, as well as a potential treatment for other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-18(15-10-6-3-7-11-15)20-21-19(23)25-13-16-12-17(24-22-16)14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFESKFAYSSADIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)





![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)
